Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339862
InChI: InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(7)6-11-9(12)10(13)14-2/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC18339862

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(7)6-11-9(12)10(13)14-2/h3-6H,1-2H3
Standard InChI Key KHNZXYOHZGPBGC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=CN=C2C(=O)OC

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate belongs to the imidazo[1,5-a]pyridine family, a class of bicyclic heterocycles featuring fused imidazole and pyridine rings. The compound’s structure is distinguished by:

  • A methyl group at the 8-position of the pyridine ring.

  • A carboxylate ester (-COOCH3_3) at the 3-position of the imidazole ring.

The planar geometry of the imidazo[1,5-a]pyridine core facilitates π-π stacking interactions, while the electron-rich nitrogen atoms enable hydrogen bonding and coordination with biological targets.

Table 1: Molecular Properties of Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

PropertyValue
Molecular FormulaC10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight190.20 g/mol
IUPAC NameMethyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate
Canonical SMILESCC1=CC=CN2C1=CN=C2C(=O)OC
Standard InChIKeyKHNZXYOHZGPBGC-UHFFFAOYSA-N

The compound’s solubility in polar solvents like ethanol and water (8:2 ratio) has been instrumental in its synthesis and purification .

Synthetic Methodologies

Mg3_33N2_22-Assisted Annulation Strategy

A groundbreaking one-pot synthesis method developed by Patil et al. (2020) utilizes Mg3_3N2_2 as a nitrogen source to facilitate cyclo-condensation between 2-pyridyl ketones and alkyl glyoxylates . This approach offers several advantages:

  • High Yield: Reactions proceed with >85% efficiency under optimized conditions (80°C, ethanol/water solvent).

  • Cost-Effectiveness: Mg3_3N2_2 is economically viable compared to traditional amine sources.

  • Selectivity: Exclusive formation of the imidazo[1,5-a]pyridine scaffold without byproducts.

The mechanism involves initial formation of an enamine intermediate, followed by intramolecular cyclization and tautomerization to yield the final product .

Table 2: Optimization of Reaction Conditions for Synthesis

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes cyclization rate
Solvent RatioEthanol:Water (8:2)Enhances solubility of intermediates
Reaction Time6–8 hoursEnsures complete conversion
Mg3_3N2_2 Loading1 equivalentPrevents excess reagent waste

Alternative Synthetic Routes

While the Mg3_3N2_2 method dominates recent literature, earlier approaches relied on:

  • Palladium-Catalyzed Cross-Coupling: Effective but limited by catalyst cost and sensitivity to oxygen.

  • Copper-Mediated Cyclization: Lower yields (~60%) due to competing side reactions.

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Antimicrobial Effects

The compound’s ability to modulate cyclooxygenase-2 (COX-2) and interleukin production has been hypothesized based on molecular docking studies. Additionally, its planar structure may disrupt microbial cell membranes, suggesting potential as a broad-spectrum antimicrobial agent .

Industrial and Pharmaceutical Applications

Drug Development

The scaffold serves as a precursor for:

  • Kinase Inhibitors: Modified derivatives show promise in targeting tyrosine kinases linked to leukemia and solid tumors.

  • Neuroprotective Agents: Structural similarity to purines enables interaction with adenosine receptors in the CNS .

Agrochemical Innovations

Research highlights the compound’s utility in developing:

  • Herbicides: Disruption of plant amino acid biosynthesis pathways.

  • Fungicides: Inhibition of ergosterol synthesis in fungal cell membranes.

Comparative Analysis with Related Compounds

Structural Analogues

Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate differs from unsubstituted imidazo[1,5-a]pyridines in two key aspects:

  • Enhanced Lipophilicity: The 8-methyl group increases logP by 0.5 units, improving membrane permeability.

  • Metabolic Stability: The 3-carboxylate ester resists hepatic hydrolysis compared to carboxylic acid derivatives .

Table 3: Comparative Properties of Imidazo[1,5-a]pyridine Derivatives

CompoundlogPMetabolic Half-Life (h)Kinase IC50_{50} (nM)
Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate1.24.3280 (PI3Kγ)
Imidazo[1,5-a]pyridine0.71.8520 (PI3Kγ)
3-Carboxyimidazo[1,5-a]pyridine-0.30.9890 (PI3Kγ)

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